molecular formula C11H14N4S2 B12791484 Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- CAS No. 83726-82-3

Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)-

Cat. No.: B12791484
CAS No.: 83726-82-3
M. Wt: 266.4 g/mol
InChI Key: DZIPTOCYVFZQOC-UHFFFAOYSA-N
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Description

Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- is a complex organic compound that features a thiazole and pyrimidine ring in its structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- typically involves the formation of the thiazole and pyrimidine rings followed by their coupling. One common method includes the reaction of 2-aminothiazole with a pyrimidine derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole and pyrimidine derivatives.

Scientific Research Applications

Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and pyrimidine rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • **Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyridinyl)thio)-
  • **Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-imidazolyl)thio)-

Uniqueness

Ethanamine, N,N-dimethyl-2-((4-(2-thiazolyl)-2-pyrimidinyl)thio)- is unique due to the specific arrangement of the thiazole and pyrimidine rings, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

83726-82-3

Molecular Formula

C11H14N4S2

Molecular Weight

266.4 g/mol

IUPAC Name

N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)pyrimidin-2-yl]sulfanylethanamine

InChI

InChI=1S/C11H14N4S2/c1-15(2)6-8-17-11-13-4-3-9(14-11)10-12-5-7-16-10/h3-5,7H,6,8H2,1-2H3

InChI Key

DZIPTOCYVFZQOC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=NC=CC(=N1)C2=NC=CS2

Origin of Product

United States

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